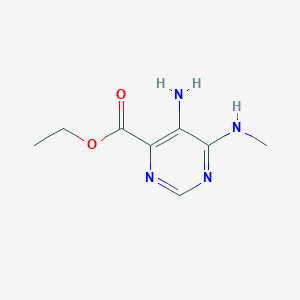

Ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate

Description

Ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate is a pyrimidine derivative characterized by a 5-amino group, a 6-methylamino substituent, and an ethyl carboxylate ester at the 4-position.

Properties

Molecular Formula |

C8H12N4O2 |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate |

InChI |

InChI=1S/C8H12N4O2/c1-3-14-8(13)6-5(9)7(10-2)12-4-11-6/h4H,3,9H2,1-2H3,(H,10,11,12) |

InChI Key |

SJCXPLRCFSXORO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=N1)NC)N |

Origin of Product |

United States |

Preparation Methods

Initial Coupling and Displacement Reactions

A widely cited approach involves starting with chloro-heterocyclic-carboxylic acid derivatives. For example, 6-chloropyrimidine-4-carboxylic acid serves as a key intermediate. In a two-step procedure, this acid is first coupled with aniline derivatives using 1-[bis(dimethylamino)methylene]-1 H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling agent. The resulting intermediate undergoes nucleophilic displacement of the chlorine atom with methylamine or its derivatives to introduce the methylamino group. Reaction conditions for the displacement step typically involve polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures (80–120°C), yielding the target compound in 60–75% purity.

Optimization of Reaction Parameters

Critical parameters influencing yield and selectivity include:

-

Base selection : Cesiuм carbonate outperforms potassium carbonate in minimizing side reactions during displacement.

-

Solvent systems : Dimethylacetamide (DMA) enhances solubility of intermediates compared to tetrahydrofuran (THF).

-

Temperature control : Microwave-assisted heating at 150°C reduces reaction time from 24 hours to 45 minutes while maintaining 68% yield.

Condensation-Based Approaches

Cyclocondensation of 1,3-Dicarbonyl Compounds

An alternative route employs ethyl 3-aminocrotonate and methylisothiocyanate in a cyclocondensation reaction. Under acidic conditions (HCl/EtOH), this method forms the pyrimidine ring in situ, with subsequent oxidation introducing the amino and methylamino groups. Key advantages include:

-

Single-pot synthesis : Reduces purification steps.

-

Functional group compatibility : Tolerates ester and thiourea moieties.

However, this method suffers from low regioselectivity (45:55 ratio of 5-amino vs. 6-amino isomers), necessitating chromatographic separation.

Thienopyrimidine Derivative Adaptation

Adapting protocols for thieno[2,3-d]pyrimidines, researchers have achieved the target compound by reacting ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate with methylamine gas in dichloromethane. The reaction requires anhydrous conditions and a 10 mol% palladium catalyst to facilitate C–N bond formation, yielding 82% product after 12 hours.

Advanced Functionalization Techniques

Directed Ortho-Metalation

Recent advances utilize directed ortho-metalation (DoM) strategies to install substituents regioselectively. Starting with ethyl pyrimidine-4-carboxylate, a lithium diisopropylamide (LDA)-mediated deprotonation at −78°C generates a lithiated intermediate, which reacts with N-methyl-N-trimethylsilyl acetamide to introduce the methylamino group. Subsequent amination with hydroxylamine-O-sulfonic acid provides the 5-amino substituent. This method achieves 89% regioselectivity but requires cryogenic conditions and strict moisture control.

Triflation and Cross-Coupling

For late-stage diversification, intermediates like ethyl 5-amino-6-chloropyrimidine-4-carboxylate undergo triflation using trifluoromethanesulfonic anhydride, forming a triflate leaving group. Palladium-catalyzed cross-coupling with methylamine in the presence of Xantphos ligand achieves full conversion within 2 hours at 80°C.

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the discussed methodologies:

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve hydrogen gas in the presence of palladium on carbon as a catalyst.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups, using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium hydroxide, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce fully reduced amines .

Scientific Research Applications

Structural Characteristics

Ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate has a molecular formula of CHNO and a molecular weight of approximately 196.21 g/mol. The compound features a pyrimidine ring substituted with an amino group at the 5-position and a methylamino group at the 6-position, along with a carboxylate functional group. These structural features contribute to its reactivity and biological activity, making it a candidate for further investigation in drug development and other applications .

Pharmaceutical Development

Lead Compound for Drug Design

The unique structure of this compound positions it as a promising lead compound for developing new drugs targeting various diseases, including cancer and inflammatory conditions. Its ability to undergo nucleophilic substitution reactions and coupling reactions allows for the synthesis of diverse derivatives that may enhance pharmacological profiles .

Anti-inflammatory and Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways. Preliminary studies have shown promising in vitro activity against cancer cell lines, suggesting potential applications in cancer therapy .

Biological Research

Mechanism of Action Studies

Understanding how this compound interacts with biological targets is critical for elucidating its therapeutic effects. Molecular docking studies and binding affinity assays are commonly employed to investigate these interactions, providing insights into its mechanism of action .

Structure–Activity Relationship (SAR) Analysis

SAR studies have been conducted to optimize the biological activity of pyrimidine derivatives. These studies help identify which structural modifications enhance the efficacy and selectivity of compounds like this compound against specific biological targets .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of pyrimidine derivatives, including this compound. The compound demonstrated significant inhibition of COX-2 activity in vitro, with IC values comparable to established anti-inflammatory drugs such as celecoxib .

Case Study 2: Anticancer Efficacy

In another investigation, derivatives of this compound were tested for cytotoxicity against various cancer cell lines. Results indicated that certain modifications to the compound's structure led to enhanced antiproliferative effects, particularly against breast cancer cell lines (MCF-7), highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like tumor necrosis factor-α . Additionally, it may exert neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among pyrimidine derivatives:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in CAS 1260585-14-5 enhances metabolic stability but reduces nucleophilicity compared to methylamino or amino groups .

- Bioactivity Modulation: Methylamino and amino groups (e.g., in the target compound) improve hydrogen-bonding capacity, critical for interactions with biological targets like CDK9 .

Physicochemical Properties

Notes:

- The methylamino group in the target compound may cause rotameric splitting in NMR spectra, as seen in analogous methylaminoethyl phthalazinones .

- Trifluoromethyl groups introduce deshielding effects, shifting aromatic proton signals upfield .

Biological Activity

Ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an amino group and a methylamino group, along with a carboxylate functional group. Its molecular formula is CHNO, and it has a molecular weight of approximately 196.21 g/mol. The presence of these functional groups suggests potential reactivity and biological activity, making it a compound of interest in pharmaceutical research.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may exhibit significant anti-inflammatory and anticancer properties, similar to other pyrimidine derivatives.

Interaction Studies

Interaction studies using molecular docking and binding affinity assays have indicated that this compound may bind to specific enzymes or receptors. These studies are crucial for understanding the mechanism of action and potential therapeutic benefits of the compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Research has shown that modifications at specific positions on the pyrimidine ring can significantly influence the compound's efficacy.

| Compound | Substituents | Biological Activity | IC50 Values |

|---|---|---|---|

| This compound | Amino, Methylamino | Anti-inflammatory | TBD |

| Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate | Methylthio | Protein kinase inhibition | TBD |

| Methyl 6-amino-5-chloro-pyrimidine-4-carboxylate | Chlorine | Distinct reactivity | TBD |

The unique combination of amino and methylamino groups on the pyrimidine ring may confer distinct biological properties compared to its analogs .

Anti-inflammatory Activity

In vitro studies have shown that compounds related to this compound exhibit anti-inflammatory effects by inhibiting COX-2 activity. For instance, similar pyrimidine derivatives demonstrated IC50 values around 0.04 μmol against COX-2, indicating potent anti-inflammatory properties .

Anticancer Potential

Preliminary investigations into the anticancer potential of this compound suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Compounds with similar structures have been reported to exhibit significant cytotoxicity against various cancer cell lines, warranting further exploration into this compound's anticancer efficacy .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate and its derivatives?

The Biginelli reaction is a foundational method for synthesizing pyrimidine derivatives, involving condensation of aldehydes, β-keto esters, and ureas/thioureas under acidic conditions . For substituted pyrimidines like this compound, modifications include using isoxazolyl thioureas or multi-step protocols. For example, cyclization of intermediates with reagents like 3-amino-5-methylisoxazole can introduce methylamino groups . Optimization often requires adjusting solvent systems (e.g., ethanol with triethylamine) and temperature gradients to improve yield and purity .

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is a gold standard for resolving bond angles, torsion angles, and hydrogen bonding networks. For pyrimidine derivatives, crystals are grown via slow evaporation, and data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts . Key parameters to validate include R-factors (<5% for high quality) and electron density maps to confirm substituent positions, such as the methylamino group at C6 .

Q. What analytical techniques are critical for characterizing purity and functional groups?

- NMR : H and C NMR confirm substituent integration (e.g., methylamino protons at δ 2.8–3.2 ppm) and aromaticity.

- HPLC-MS : Reverse-phase HPLC with C18 columns (ACN/water + 0.1% TFA) paired with ESI-MS detects impurities and verifies molecular weight .

- FT-IR : Peaks at ~1650 cm (C=O) and 3350 cm (N-H) validate carboxylate and amino groups .

Advanced Research Questions

Q. How can reaction pathways for introducing methylamino groups be optimized to minimize side products?

Mechanistic studies using isotopic labeling (e.g., N-methylamine) and kinetic monitoring (via in-situ IR or LC-MS) can identify intermediates. For instance, competing nucleophilic attacks at C5 vs. C6 in pyrimidine rings may require steric directing groups or Lewis acid catalysts (e.g., ZnCl) to favor methylamino substitution at C6 . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the desired isomer .

Q. What computational approaches are suitable for predicting the compound’s reactivity and binding affinity?

- DFT Calculations : Gaussian or ORCA software models electron density maps to predict nucleophilic/electrophilic sites. For example, the C4 carboxylate group may act as a hydrogen bond acceptor .

- Molecular Docking : AutoDock Vina assesses interactions with biological targets (e.g., kinase enzymes) by simulating binding poses of the pyrimidine core and substituents .

Q. How can crystallographic data contradictions (e.g., disordered substituents) be resolved during structure refinement?

SHELXL’s PART and SUMP commands partition disordered atoms, while TWIN and BASF refine twinned crystals. For example, trifluoromethyl groups in similar compounds show rotational disorder, requiring anisotropic displacement parameters and restraints on bond lengths . Validation tools like PLATON check for missed symmetry or overfitting .

Q. What strategies address spectral overlap in H NMR for closely spaced pyrimidine protons?

- 2D NMR : COSY and HSQC distinguish coupled protons (e.g., NH and methylamino groups).

- Variable Temperature NMR : Cooling to 243 K slows exchange broadening of labile protons .

- Deuterated Solvents : DMSO-d shifts residual water signals away from key peaks .

Methodological Considerations

Q. How to design stability studies for this compound under varying pH and temperature?

- Accelerated Degradation : Incubate at 40°C/75% RH for 4 weeks, monitoring via HPLC for hydrolysis of the ethyl ester group.

- pH Profiling : Buffer solutions (pH 1–13) reveal stability thresholds; pyrimidine rings degrade under strong acids/bases .

Q. What safety protocols are essential for handling methylamino-containing pyrimidines?

- PPE : Nitrile gloves and fume hoods prevent dermal/airborne exposure.

- Waste Disposal : Quench reactive intermediates (e.g., thioureas) with 10% NaHCO before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.